PFTB is a key component in the development of contrast agents for fluorine-19 magnetic resonance imaging (MRI) []. MRI is a medical imaging technique that uses strong magnetic fields and radio waves to produce detailed images of organs, soft tissues, bones, and other internal structures. Fluorine-19 MRI offers several advantages over traditional MRI, including:
PFTB's unique properties make it an ideal candidate for 19F MRI contrast agents:
Several studies have demonstrated the successful application of PFTB-based contrast agents for:
Beyond 19F MRI, PFTB finds applications in other areas of scientific research, such as:
Perfluoro-tert-butanol is a fluorinated alcohol characterized by its unique structure, which includes a tert-butyl group fully substituted with fluorine atoms. Its chemical formula is (where represents fluorine atoms), specifically denoted as . This compound exhibits distinct physicochemical properties due to the presence of fluorine, making it a valuable building block in various chemical applications, particularly in magnetic resonance imaging and organic synthesis .
Synthesis of perfluoro-tert-butanol can be achieved through various methods:
Perfluoro-tert-butanol has several significant applications:
Studies investigating the interactions of perfluoro-tert-butanol with other compounds have focused on its ability to form hydrogen bonds with hydrogenated alcohols. These interactions can influence solubility and reactivity in mixed solvent systems, providing insights into its behavior in biological and chemical environments .
Perfluoro-tert-butanol shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Perfluorohexanol | Fully fluorinated alcohol | Longer carbon chain; used in different applications |
Perfluoropropanol | Fully fluorinated alcohol | Shorter chain; different solubility characteristics |
Trifluoroethanol | Partially fluorinated alcohol | Less fluorination; different reactivity patterns |
Perfluorobutanesulfonic acid | Fluorinated sulfonic acid | Strong acid properties; used as a surfactant |
Perfluoro-tert-butanol stands out due to its combination of high fluorination and the presence of a hydroxyl group, which enhances its utility in specific applications like magnetic resonance imaging while maintaining mild reactivity profiles suitable for delicate organic transformations.
The synthesis of PFTB traces back to mid-20th-century advancements in fluorocarbon chemistry. Early methodologies involved the reaction of hexafluoroacetone with trichloromethyllithium, followed by halogen exchange using antimony pentafluoride. This approach capitalized on the electrophilic nature of hexafluoroacetone and the nucleophilicity of trichloromethyllithium to construct the perfluorinated carbon skeleton. By the 1970s, optimized protocols emerged, such as the Mitsunobu reaction, which enabled efficient incorporation of perfluoro-tert-butoxy groups into complex molecules. For example, the Mitsunobu coupling of pentaerythritol derivatives with PFTB achieved near-quantitative yields under mild conditions.
The late 20th century saw PFTB gain prominence in catalysis and materials science, particularly as a precursor to weakly coordinating anions like tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-oxy]aluminate(1–), which revolutionized ionic liquid and polymerization chemistry. Recent innovations, such as radical perfluoro-tert-butylation strategies (2025) and direct synthesis from N-trifluoromethyl amines (2024), have further expanded its synthetic utility.
The IUPAC name reflects PFTB’s fully fluorinated tertiary alcohol structure. The central carbon atom binds three trifluoromethyl (-CF₃) groups and one hydroxyl (-OH) group, resulting in a branched, symmetrical geometry.
PFTB is interchangeably termed:
This unique identifier ensures precise referencing across chemical databases and commercial catalogs.
1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H
XZNOAVNRSFURIR-UHFFFAOYSA-N
OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Table 1: Key Physical Properties of PFTB
Property | Value | Source |
---|---|---|
Molecular Formula | C₄HF₉O | |
Molecular Weight | 236.04 g/mol | |
Boiling Point | 44–45°C | |
Density (25°C) | 1.61–1.69 g/mL | |
Refractive Index (n²⁰/D) | 1.3 |
PFTB epitomizes the synergy of fluorine’s electronegativity (3.98) and low polarizability (0.56 ×10⁻²⁴ cm³). Its C–F bonds (∼480 kJ/mol) confer thermal stability, while the trifluoromethyl groups induce strong electron-withdrawing effects, yielding a pKa of 5.4—comparable to carboxylic acids. This acidity enables PFTB to act as a Brønsted acid catalyst and a precursor for alkoxide anions in coordination chemistry.
As a perfluorinated compound, PFTB exhibits hydrophobic and lipophobic behavior, making it a key component in:
PFTB’s alkoxide derivatives serve as non-coordinating counterions in cationic polymerization, enhancing reaction rates and control. For instance, the tetrakis(perfluoro-tert-butoxy)aluminate anion stabilizes highly electrophilic cations in Ziegler-Natta catalysis.
The nine equivalent ¹⁹F nuclei in PFTB enable high-sensitivity magnetic resonance imaging (MRI). Functionalized PFTB derivatives, such as PERFECTA, exhibit excellent relaxation times (T₁/T₂ = 400/50 ms) and cellular compatibility for in vivo ¹⁹F-MRI.
PFTB-based polymers demonstrate exceptional chemical resistance and thermal stability. For example, poly(perfluoro-tert-butoxy ethylene) retains structural integrity at temperatures exceeding 300°C.
Table 2: Research Applications of PFTB Derivatives
The (β,β′,β″-trifluoro)-tert-butyl (TFTB) group, derived from PFTB, reduces Log P by 1.7 units compared to tert-butyl, enhancing drug solubility while maintaining metabolic stability. A 2024 study demonstrated TFTB’s rapid clearance in Caenorhabditis elegans, minimizing bioaccumulation risks.
Acute Toxic;Irritant